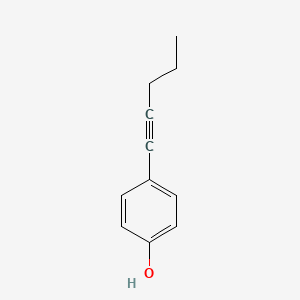

4-(1-Pentynyl)phenol

Description

4-(1-Pentynyl)phenol (C₁₁H₁₂O) is a phenolic compound featuring a pentynyl group (-C≡C-CH₂-CH₂-CH₂-CH₃) attached to the para position of the benzene ring. The alkyne substituent introduces sp-hybridized carbon atoms, enhancing electron-withdrawing effects and π-conjugation. Key characteristics likely include:

- Applications: Such compounds are explored in nonlinear optics (NLO), organic electronics, and photonics due to their tunable electronic structures .

Properties

Molecular Formula |

C11H12O |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

4-pent-1-ynylphenol |

InChI |

InChI=1S/C11H12O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-3H2,1H3 |

InChI Key |

PAOHEHVCXUCXQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties

Alkyl vs. Alkyne Substituents

- 4-(1-Methylpentyl)phenol (C₁₂H₁₈O, CAS 6856-59-3): Features a branched alkyl chain, increasing hydrophobicity but reducing π-conjugation. Expected to exhibit higher thermal stability but weaker NLO performance compared to alkyne-substituted derivatives .

- 4-(1-Pentynyl)phenol: The alkyne group enhances electron mobility and polarizability, critical for NLO applications. Predicted to have a lower HOMO-LUMO gap (e.g., ~2.5–3.0 eV) compared to alkylated analogs, based on trends in conjugated systems .

Aromatic and Heterocyclic Derivatives

- Shows moderate NLO activity, with applications in industrial coatings and preservatives .

- 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol (C₂₁H₁₆N₂O): Incorporates an imidazole ring, enabling strong intramolecular charge transfer (ICT). Key Data:

- Melting point: 278°C .

- HOMO-LUMO gap: 2.54 eV .

- Nonlinear absorption (β): 4.044 × 10⁻¹ cm/W .

- Third-order susceptibility (χ³): 2.2627 × 10⁻⁶ esu .

Structural and Functional Comparisons

Table 1: Key Properties of Selected Phenolic Compounds

Key Observations :

- Alkyne substituents (e.g., this compound) likely outperform alkyl or simple aromatic derivatives in NLO applications due to enhanced hyperpolarizability and ICT.

- Heterocyclic derivatives (e.g., imidazole-containing compounds) exhibit superior NLO metrics due to extended π-systems and charge delocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.